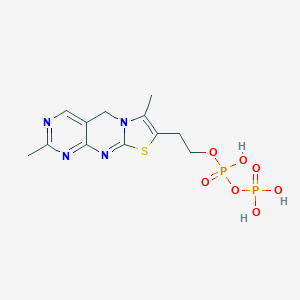

Thiochrome diphosphate

描述

Thiochrome diphosphate is a tricyclic organic compound derived from the oxidation of thiamine (vitamin B1). It is known for its high fluorescence, making it a valuable derivative in the analysis of thiamine. This compound plays a crucial role in various biochemical processes and is often used as a marker for thiamine levels in biological samples .

准备方法

Synthetic Routes and Reaction Conditions: Thiochrome diphosphate is typically synthesized through the oxidation of thiamine. The oxidation can be achieved using reagents such as ceric ammonium nitrate, hydrogen peroxide, and related oxidizing agents . The reaction conditions often involve aqueous solutions and controlled temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of high-performance liquid chromatography (HPLC) is common to purify and quantify the compound. The industrial methods focus on optimizing yield and purity while maintaining cost-effectiveness .

化学反应分析

Types of Reactions: Thiochrome diphosphate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The oxidation of thiamine to thiochrome is a well-studied process, often involving reagents like ceric ammonium nitrate and hydrogen peroxide .

Common Reagents and Conditions:

Oxidation: Ceric ammonium nitrate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles under basic conditions

Major Products: The primary product of thiamine oxidation is thiochrome, which can further react to form this compound. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure the desired product formation .

科学研究应用

Biochemical Role and Enzymatic Functions

Thiochrome diphosphate serves primarily as a cofactor for enzymes in critical metabolic pathways:

- Carbohydrate Metabolism : TDP is essential for the functioning of enzymes such as pyruvate dehydrogenase and transketolase, which are pivotal in the citric acid cycle and pentose phosphate pathway. These pathways are vital for energy production and biosynthesis in cells .

- Stress Response : Recent studies have shown that TDP can modulate enzyme activities under stress conditions, such as oxidative stress. For instance, yeast strains with increased TDP biosynthesis exhibited enhanced survival under oxidative stress, suggesting a protective role of TDP .

Analytical Applications

This compound is utilized in various analytical methods to quantify thiamine and its derivatives:

- Fluorometric Detection : The conversion of thiamine to thiochrome via oxidation allows for sensitive detection methods using fluorescence spectroscopy. This technique has been employed to measure thiamine levels in biological samples with high precision .

- High-Performance Liquid Chromatography (HPLC) : HPLC methods often incorporate thiochrome formation for the quantification of total thiamine in blood and other biological matrices. This method provides accurate assessments of thiamine status in clinical settings .

Case Study 1: Thiamine Status Assessment

A study assessed the thiamine status in patients using a modified thiochrome assay combined with HPLC. The results indicated significant correlations between thiamine levels and metabolic health markers, underscoring the importance of monitoring TDP levels in clinical diagnostics .

Case Study 2: Enzymatic Activity Under Stress

Research involving baker's yeast demonstrated that mutants deficient in TDP biosynthesis showed increased sensitivity to oxidative stress. In contrast, strains with enhanced TDP production were better equipped to handle such stressors, indicating the compound's role in cellular defense mechanisms .

Summary of Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Functions | Cofactor for key metabolic enzymes | Essential for energy production and biosynthesis |

| Analytical Methods | Fluorometric detection and HPLC | Sensitive quantification of thiamine and derivatives |

| Clinical Relevance | Assessment of thiamine status in patients | Correlation with metabolic health markers |

| Stress Response Studies | Impact on enzyme activity under oxidative stress | Protective role in yeast against oxidative damage |

作用机制

Thiochrome diphosphate exerts its effects primarily through its role as a coenzyme. It is involved in the decarboxylation of alpha-keto acids and the transfer of aldehyde groups. The compound interacts with enzymes such as pyruvate dehydrogenase and transketolase, facilitating critical metabolic pathways like the citric acid cycle and the pentose phosphate pathway .

相似化合物的比较

Thiamine Diphosphate: A derivative of thiamine that serves as a coenzyme in various metabolic reactions.

Thiamine Monophosphate: Another thiamine derivative involved in cellular metabolism.

Thiamine Triphosphate: A thiamine derivative with roles in ion channel regulation and energy metabolism.

Uniqueness: Thiochrome diphosphate is unique due to its high fluorescence, making it an excellent marker for thiamine analysis. Its stability and reactivity also distinguish it from other thiamine derivatives, allowing for diverse applications in research and industry .

生物活性

Thiochrome diphosphate (TDP) is a derivative of thiamine (vitamin B1) and plays a critical role in various biological processes, particularly as a cofactor in enzymatic reactions. This article delves into the biological activity of TDP, its mechanisms of action, and its implications in metabolic pathways.

Overview of this compound

This compound is formed through the phosphorylation of thiamine and is essential for the functioning of several key enzymes in metabolic pathways, including the pyruvate dehydrogenase complex and transketolase. These enzymes are crucial for carbohydrate metabolism, energy production, and the synthesis of nucleotides.

-

Cofactor Role : TDP acts as a cofactor for several enzymes:

- Pyruvate Dehydrogenase : Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.

- Transketolase : Involved in the pentose phosphate pathway, facilitating the interconversion of sugars.

- Enzyme Activation : The presence of TDP significantly enhances enzyme activity. Studies indicate that when TDP is added to deficient samples, there can be a more than 20% increase in enzyme activity compared to baseline levels .

- Stress Response : Research has shown that TDP levels can influence cellular responses to oxidative stress. For instance, yeast mutants with altered thiamine metabolism exhibited different sensitivities to oxidative stress, suggesting that TDP plays a protective role under stress conditions .

Case Study 1: Yeast Stress Response

A study on Saccharomyces cerevisiae demonstrated that strains deficient in TDP synthesis showed increased sensitivity to oxidative stress. Mutants such as thi4Δ had enhanced TDP biosynthesis when subjected to oxidative conditions, highlighting the importance of TDP in cellular defense mechanisms .

Case Study 2: Enzyme Binding Studies

Research investigating the binding affinity of this compound to the pyruvate dehydrogenase complex revealed that TDP forms stable complexes with this multienzyme system. This interaction is crucial for the enzyme's catalytic efficiency and overall metabolic regulation .

Biological Activity Data Table

Implications for Health and Disease

TDP's role as a cofactor extends beyond basic metabolism; it has implications in various health conditions. Thiamine deficiency can lead to neurological disorders such as Wernicke-Korsakoff syndrome. Supplementation with TDP has been explored as a therapeutic strategy to mitigate these effects by restoring enzymatic function and enhancing metabolic pathways.

属性

IUPAC Name |

2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O7P2S/c1-7-10(3-4-22-25(20,21)23-24(17,18)19)26-12-15-11-9(6-16(7)12)5-13-8(2)14-11/h5H,3-4,6H2,1-2H3,(H,20,21)(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEKUGGTHPYDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCOP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O7P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927370 | |

| Record name | 2-(2,7-Dimethyl-5H-pyrimido[4,5-d][1,3]thiazolo[3,2-a]pyrimidin-8-yl)ethyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13185-55-2 | |

| Record name | Thiochrome diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013185552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,7-Dimethyl-5H-pyrimido[4,5-d][1,3]thiazolo[3,2-a]pyrimidin-8-yl)ethyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。